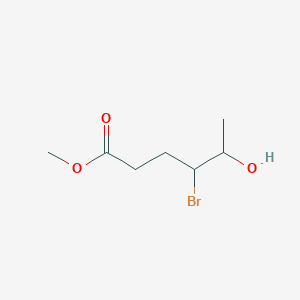

Methyl 4-bromo-5-hydroxyhexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918972-27-7 |

|---|---|

Molecular Formula |

C7H13BrO3 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

methyl 4-bromo-5-hydroxyhexanoate |

InChI |

InChI=1S/C7H13BrO3/c1-5(9)6(8)3-4-7(10)11-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

ZRNIRQGPSBVJFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCC(=O)OC)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 5 Hydroxyhexanoate

Chemo-Enzymatic Approaches to Chiral Methyl 4-bromo-5-hydroxyhexanoate

The demand for enantiomerically pure compounds has driven the development of sophisticated chemo-enzymatic strategies. These methods leverage the high stereoselectivity of enzymes to produce chiral molecules that are challenging to obtain through traditional chemistry.

Enantioselective Reduction of Keto-Precursors (e.g., Methyl 4-bromo-5-oxohexanoate)

A key strategy for the synthesis of chiral This compound is the enantioselective reduction of its corresponding keto-precursor, Methyl 4-bromo-5-oxohexanoate . This transformation is critical as it establishes one of the chiral centers in the target molecule.

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones. almacgroup.com The use of whole microbial cells or isolated enzymes, such as ketoreductases (KREDs), offers a green and efficient alternative to conventional chemical reductants. almacgroup.comnih.gov These biocatalysts exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. almacgroup.com

The reduction of α-halo ketones, a class of compounds to which Methyl 4-bromo-5-oxohexanoate belongs, has been successfully achieved using various biocatalysts. For instance, the asymmetric reduction of α-keto esters has been demonstrated using whole cells of Candida parapsilosis ATCC 7330, yielding the corresponding (S)-alcohols with high enantiomeric excess. abap.co.in Specifically, the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate to (S)-ethyl 3-bromo-2-hydroxypropanoate has been reported with a 91% enantiomeric excess (ee) and 68% isolated yield. abap.co.in

Ketoreductases, often sourced from organisms like Pichia or Candida, are particularly effective. nih.gov For the industrial synthesis of key pharmaceutical intermediates, KREDs are often used in combination with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive nicotinamide (B372718) cofactor (NAD(P)H). nih.govrsc.org This approach has been successfully applied to the synthesis of chiral chloro-alcohols, which are structurally analogous to the bromo-alcohol moiety in the target molecule. rsc.org

Table 1: Examples of Biocatalyst-Mediated Reduction of Keto Esters

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S) | 91% | 68% | abap.co.in |

| Ethyl 4-chloroacetoacetate | Ketoreductase (KRED) | (S) | >99.9% | 96% | rsc.org |

| Keto-methyl ester 49 | Pichia methanolica SC 13825 | (S) | 99% | 98% | nih.gov |

Asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, such as ruthenium or iridium, complexed with a chiral ligand. These catalysts facilitate the addition of hydrogen across the carbonyl double bond with high stereocontrol.

While direct examples for Methyl 4-bromo-5-oxohexanoate are not prevalent in the literature, the asymmetric hydrogenation of β-keto esters is a well-established transformation. For instance, chiral diphosphine-ruthenium complexes have been utilized for the efficient hydrogenation of various β-keto esters, achieving high enantioselectivities. The development of Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands has also been reported, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities (up to 95% ee). almacgroup.com

The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, such as those based on BINAP, DuPhos, and various ferrocenyl systems, have been developed and successfully applied in the asymmetric hydrogenation of a wide range of keto substrates.

Table 2: Representative Examples of Asymmetric Hydrogenation of β-Keto Esters

| Substrate Type | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

| β-Keto Esters | Chiral Diphosphine-Ruthenium Complexes | (R) or (S) | High | General Method |

| β-Keto Esters | Ir-Ferrocenyl P,N,N-Ligands | Not Specified | up to 95% | almacgroup.com |

| α-Alkyl-Substituted β-Keto Esters | DIPSkewphos/3-AMIQ-Ru(II) | anti | ≥99% | General Method |

Stereoselective Conversions from Related Chiral Hexanoate (B1226103) Derivatives

An alternative chemo-enzymatic approach involves starting with a pre-existing chiral hexanoate derivative and introducing the bromo and hydroxyl functionalities stereoselectively. This can be achieved through various enzymatic and chemical transformations.

One potential strategy involves the use of halohydrin dehalogenases. These enzymes can catalyze the reversible formation of epoxides from halohydrins. researchgate.net In the reverse reaction, they can open an epoxide ring with a halide nucleophile. While typically used for the synthesis of epoxides, the principles can be applied to the stereoselective introduction of a halogen and a hydroxyl group.

For example, a chiral epoxy-hexanoate could be a suitable precursor. The enzymatic ring-opening of this epoxide with a bromide source could potentially lead to the desired chiral This compound . The regioselectivity and stereospecificity of the halohydrin dehalogenase would be critical for the success of this approach.

Conventional Chemical Synthesis Routes

While chemo-enzymatic methods offer elegance and high stereoselectivity, conventional chemical synthesis remains a robust and often more scalable approach for the preparation of such compounds.

Strategies Involving Carbon-Carbon Bond Formation with Subsequent Halogenation and Hydroxylation

A plausible conventional synthesis of This compound would involve a multi-step sequence starting with the construction of the carbon skeleton, followed by the introduction of the key functional groups.

A general retrosynthetic analysis would disconnect the molecule into simpler, commercially available starting materials. A potential strategy could begin with a carbon-carbon bond-forming reaction to assemble the hexanoate backbone. For instance, a Reformatsky reaction or an aldol (B89426) condensation could be employed to create a β-hydroxy ester, which could then be further elaborated.

Following the formation of a suitable hexanoate precursor, such as an unsaturated ester, the next critical steps would be halogenation and hydroxylation. The formation of halohydrins from alkenes is a classic transformation in organic synthesis. youtube.comyoutube.com This reaction is typically achieved by treating an alkene with a halogen (e.g., Br₂) in the presence of water. youtube.comyoutube.com The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water in an anti-fashion, leading to a trans-halohydrin. The regioselectivity of this reaction is also a key consideration, with the nucleophile (water) generally attacking the more substituted carbon of the halonium ion.

Alternatively, a bromination reaction could be performed on a keto-ester precursor, such as Methyl 5-oxohexanoate (B1238966) , to generate Methyl 4-bromo-5-oxohexanoate . This could be followed by a stereoselective reduction of the ketone, as described in the chemo-enzymatic section, or a non-stereoselective reduction followed by chiral resolution.

Epoxide Ring Opening with Halogen Sources (e.g., Hydrobromination of Epoxyhexanoates)

The ring-opening of epoxides with a halogen source, such as hydrobromic acid (HBr), is a classic and effective method for the synthesis of β-halohydrins. This approach, when applied to a suitable epoxyhexanoate precursor, can yield this compound. The reaction proceeds via an acid-catalyzed mechanism where the epoxide oxygen is first protonated, making it a better leaving group. youtube.com The subsequent nucleophilic attack by the bromide ion occurs at one of the epoxide carbons.

The regioselectivity of this ring-opening is a crucial aspect. In an acid-catalyzed opening, the nucleophile preferentially attacks the more substituted carbon atom, a phenomenon that reflects the development of a partial positive charge on this carbon in the transition state, akin to a more stable carbocation. organic-chemistry.orglumenlearning.com Therefore, to obtain this compound, the starting material would ideally be methyl 4,5-epoxyhexanoate. The attack of the bromide ion at the C4 position would lead to the desired product. The reaction typically results in an anti-addition of the halogen and hydroxyl groups. masterorganicchemistry.com

The choice of brominating agent and reaction conditions can significantly influence the outcome. While aqueous HBr is commonly used, other reagents like trimethylsilyl (B98337) bromide (TMSBr) in the presence of a catalyst can offer alternative reactivity and selectivity profiles. For instance, the use of iron(II) bromide as a catalyst with TMSBr has been shown to favor Markovnikov-type addition in the hydrobromination of alkenes, which proceeds through a radical mechanism. organic-chemistry.org

Table 1: Representative Conditions for Acid-Catalyzed Epoxide Ring Opening

| Epoxide Precursor | Reagents | Solvent | Temperature | Product | Reference |

| 1,2-Epoxycyclohexane | HBr (aq) | Ether | Room Temp. | trans-2-Bromocyclohexanol | organic-chemistry.org |

| 1,2-Epoxypropane | HCl | Ether | Room Temp. | 1-Chloro-2-propanol | lumenlearning.com |

| 2-Methyl-1,2-epoxypropane | HCl | Ether | Room Temp. | 2-Chloro-2-methyl-1-propanol | lumenlearning.com |

This table presents representative data for analogous reactions, as specific data for the hydrobromination of methyl 4,5-epoxyhexanoate was not available in the reviewed literature.

Selective Hydroxylation of Brominated Hexanoates

An alternative synthetic route involves the selective hydroxylation of a brominated hexanoate precursor, such as methyl 4-bromohexanoate. This approach relies on the ability to introduce a hydroxyl group at the C5 position with high regioselectivity. Biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases, offers a powerful tool for such selective C-H functionalization. nih.govresearchgate.net

These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids and their derivatives. mdpi.commdpi.com The regioselectivity of the hydroxylation is determined by the enzyme's active site, which can be engineered to favor a specific position. For instance, engineered P450 enzymes have been used for the selective hydroxylation of various alkanes and functionalized organic molecules. nih.govgoogle.com

The reaction would involve incubating methyl 4-bromohexanoate with a suitable microorganism expressing the desired hydroxylase or with the isolated enzyme itself. The reaction requires a source of oxygen and a reducing equivalent, typically provided by NADPH. While this method holds great promise for achieving high selectivity under mild conditions, the development and optimization of a specific enzyme for this particular substrate would be a key challenge.

Table 2: Examples of Enzymatic Hydroxylation of Fatty Acid Derivatives

| Substrate | Biocatalyst | Product | Key Features | Reference |

| Tetradecanoic acid | Recombinant P450foxy | ω-1, ω-2, ω-3 hydroxy acids | Immobilized enzyme in a microreactor | researchgate.net |

| Myristic acid | P450BSβ mutant | β-Hydroxymyristic acid | >99% ee | nih.gov |

| Fatty acids | Fungal Peroxygenase | ω-1 hydroxy fatty acids | High regioselectivity, quenched over-oxidation | researchgate.net |

This table illustrates the potential of biocatalysis for selective hydroxylation of fatty acid-related molecules.

Directed Bromination Reactions of Hydroxyhexanoates

A third strategy involves the directed bromination of a hydroxyhexanoate precursor, namely methyl 5-hydroxyhexanoate. This approach requires a method to selectively introduce a bromine atom at the C4 position. One possibility is to utilize a radical bromination reaction.

Allylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) is a well-established method for brominating the position adjacent to a double bond. libretexts.orgyoutube.com To apply this to the synthesis of this compound, one could start with a precursor that has a double bond at a suitable position, for example, methyl 5-hydroxyhex-3-enoate. The allylic bromination would then be expected to occur at the C2 or C5 position. To achieve bromination at C4, one would need to start with methyl 5-hydroxyhex-2-enoate. However, the presence of the hydroxyl group might interfere with the reaction, potentially requiring a protecting group.

Alternatively, intramolecular hydrogen atom transfer (HAT) reactions, often mediated by a specific reagent or catalyst, can be used to direct halogenation to a specific site. This would involve the generation of a reactive intermediate from the hydroxyl group that would then abstract a hydrogen atom from the C4 position, followed by trapping of the resulting radical with a bromine source. The feasibility of this approach would depend on the conformational preferences of the substrate and the reactivity of the chosen reagent.

Protecting Group Chemistry in the Synthesis of this compound Precursors

In multi-step syntheses involving molecules with multiple functional groups, the use of protecting groups is often indispensable to prevent unwanted side reactions. chemistrysteps.com In the context of synthesizing this compound, protecting group strategies would be crucial, particularly when dealing with precursors containing both hydroxyl and other reactive functionalities.

For instance, in the synthesis of a precursor like methyl 5-hydroxyhex-3-enoate for a directed bromination, the hydroxyl group might need to be protected to prevent it from reacting with the brominating agent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetals. masterorganicchemistry.com

Similarly, if the synthesis starts from a diol precursor, such as methyl 4,5-dihydroxyhexanoate, selective protection of one hydroxyl group would be necessary before converting the other into a bromine atom. 1,2-diols can be protected as cyclic acetals, for example, by reacting them with an aldehyde or ketone in the presence of an acid catalyst. chem-station.comyoutube.com This strategy allows for the differentiation of the two hydroxyl groups, enabling selective functionalization. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. cmu.edunih.gov

Table 3: Common Protecting Groups for Alcohols and Diols

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Reference |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | F- (e.g., TBAF), H+ | masterorganicchemistry.com |

| Alcohol | Benzyl (Bn) ether | BnBr, NaH | H2, Pd/C | masterorganicchemistry.com |

| 1,2-Diol | Acetonide | Acetone, H+ | Aqueous acid | chem-station.comyoutube.com |

| 1,2-Diol | Benzylidene acetal | Benzaldehyde, H+ | Aqueous acid, H2, Pd/C | chem-station.com |

Stereochemical Control and Chiral Pool Applications

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of methyl 4-bromo-5-hydroxyhexanoate can be approached through various strategic disconnections. One common method involves the stereoselective reduction of the corresponding ketone, methyl 4-bromo-5-oxohexanoate. The use of chiral reducing agents can, in principle, afford specific diastereomers and enantiomers.

A powerful and widely used approach for the synthesis of chiral bromohydrins is the diastereoselective bromination of a chiral precursor. For instance, the synthesis of related brominated lactones has been achieved with high diastereoselectivity by starting from readily available chiral precursors from the "chiral pool," such as carbohydrates. In a notable example, D-xylonolactone has been used as a starting material to produce brominated lactones with a specific configuration at the C4 position. researchgate.net Similarly, D-ribonolactone can be used to generate a different set of stereoisomers. nih.gov The treatment of these carbohydrate-derived lactones with reagents like hydrogen bromide in acetic acid leads to the formation of brominated lactones with defined stereochemistry, which can then be converted to the target ester. nih.gov

Enzymatic reactions also offer a highly selective route. Engineered carbonyl reductases have demonstrated high stereoselectivity in the synthesis of chiral γ- and δ-lactones from their corresponding keto-acid or keto-ester precursors. researchgate.netrsc.org This biocatalytic approach could be applied to the asymmetric reduction of methyl 4-bromo-5-oxohexanoate to yield enantiomerically enriched this compound.

Chiral Auxiliary and Catalyst-Based Approaches in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. acs.orgwikipedia.org These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. For the synthesis of this compound, a chiral auxiliary could be appended to the ester functionality. Evans oxazolidinone auxiliaries, for example, are well-known for their ability to direct the stereoselective alkylation and aldol (B89426) reactions of enolates. acs.org

Catalyst-based approaches represent another cornerstone of asymmetric synthesis. The development of chiral catalysts for the enantioselective synthesis of halohydrins is an active area of research. For instance, catalytic enantioselective methods have been developed for the synthesis of α-hydroxy ketones using chiral silver-BINAP complexes. researchgate.net While not a direct synthesis of a bromohydrin, this illustrates the potential of chiral Lewis acid catalysis in controlling the stereochemistry of related functionalities.

Chromatographic and Crystallization-Based Resolution of Stereoisomers

When a synthesis produces a mixture of stereoisomers, their separation is necessary to obtain a pure compound. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of both diastereomers and enantiomers. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases like silica (B1680970) gel. nih.govresearchgate.net The separation of enantiomers, however, requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The separation of structurally related compounds, such as methyl 4-bromobenzoate, has been demonstrated using reverse-phase HPLC. researchgate.net For this compound, a mixture of diastereomers could likely be separated using standard HPLC techniques.

Crystallization-based resolution is another powerful method for separating stereoisomers. This can involve the fractional crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. A more advanced technique is crystallization-induced dynamic resolution (CIDR), where the stereoisomers in solution are in equilibrium with each other. If one stereoisomer selectively crystallizes, the equilibrium will shift to produce more of that isomer, potentially allowing for a theoretical yield of 100% for a single stereoisomer.

Impact of Absolute and Relative Stereochemistry on Downstream Synthetic Pathways

The stereochemistry at the C4 and C5 positions of this compound is of paramount importance as it dictates the stereochemical outcome of subsequent reactions. For example, intramolecular cyclization of this compound can lead to the formation of a δ-lactone (a six-membered ring) or an epoxide.

The relative stereochemistry of the bromine and hydroxyl groups determines the stereochemistry of the resulting lactone. For instance, an intramolecular SN2 reaction, where the hydroxyl group displaces the bromide, will proceed with inversion of configuration at the C4 center. Therefore, a starting material with a (4R, 5S)-configuration would lead to a lactone with a specific stereochemical arrangement.

Similarly, in the formation of an epoxide, the relative stereochemistry of the halohydrin is crucial. Base-induced intramolecular cyclization of a halohydrin is a common method for epoxide synthesis. The stereochemistry of the resulting epoxide is directly determined by the syn or anti relationship of the halogen and hydroxyl groups in the starting material. This highlights the critical need for stereocontrol in the synthesis of this compound, as its stereochemical integrity is transferred to the more complex products derived from it. The influence of stereochemistry on the biological activity of the resulting products is also a significant consideration, as has been demonstrated for related brominated lactones where different stereoisomers exhibit varying levels of cytotoxicity against cancer cell lines. researchgate.net

Applications of Methyl 4 Bromo 5 Hydroxyhexanoate As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom makes Methyl 4-bromo-5-hydroxyhexanoate a prime candidate for the synthesis of various biologically relevant scaffolds.

While no direct total syntheses of natural products explicitly report the use of this compound, its structure is analogous to intermediates used in the synthesis of complex natural products. For instance, the synthesis of certain polyketide and acetogenin (B2873293) natural products often involves the use of building blocks containing β-hydroxy ketone or related motifs. A structurally similar compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been identified as an intermediate in the synthesis of various natural products. nih.gov This suggests that this compound could, in principle, serve as a precursor to fragments of such natural products, where the bromo and hydroxy functionalities would guide the stereoselective formation of key bonds.

The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals.

Intramolecular cyclization is a powerful strategy for the construction of cyclic molecules, and this compound is well-suited for such transformations. For example, treatment with a base could induce an intramolecular SN2 reaction, where the hydroxyl group displaces the bromide to form a substituted tetrahydrofuran (B95107) ring. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting cyclic ether.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid. This γ-hydroxy acid could then undergo lactonization to form a δ-lactone, a common motif in natural products. youtube.comyoutube.com The bromine atom could be retained for further functionalization or eliminated to introduce unsaturation.

The synthesis of nitrogen-containing heterocycles is also conceivable. For example, reaction with a primary amine could lead to the formation of a pyrrolidine (B122466) derivative through a sequence of amination and subsequent intramolecular cyclization.

| Heterocyclic Core | Potential Synthetic Route from this compound |

| Tetrahydrofuran | Intramolecular Williamson ether synthesis (base-mediated) |

| δ-Lactone | Hydrolysis of the ester followed by intramolecular esterification |

| Pyrrolidine | Reaction with a primary amine followed by intramolecular cyclization |

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). nih.govrsc.org The structural motifs accessible from this compound, such as substituted tetrahydrofurans and lactones, are prevalent in many pharmaceutically active molecules. While direct evidence of its use is not documented, its potential as a precursor for generating libraries of diverse small molecules for drug discovery is significant. The ability to independently manipulate the hydroxyl, bromo, and ester functionalities allows for the systematic variation of substituents, which is a key aspect of lead optimization in drug development.

Utilization in Advanced Polymer Synthesis and Functional Material Design

The application of well-defined organic molecules in materials science is a rapidly growing field. The functionalities present in this compound make it a potential candidate for the synthesis of advanced polymers and functional materials.

In the realm of polymer chemistry, this compound could theoretically be employed in several ways. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of block copolymers with a defined initiation point. The bromine atom at the other end of the molecule would then serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups or the grafting of other polymer chains.

Alternatively, the molecule itself could be considered a monomer. For instance, after conversion of the ester to a carboxylic acid, it could undergo self-condensation polymerization to form a polyester. The presence of the bromine atom along the polymer backbone would introduce functionality that could be used to tune the material's properties, for example, by cross-linking or by grafting other molecules. While the synthesis of polymers from brominated precursors is a known strategy, for instance in the production of flame-retardant materials, the specific use of this monomer is not documented.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of different NMR experiments, a complete structural map of Methyl 4-bromo-5-hydroxyhexanoate can be constructed.

Proton NMR (¹H NMR) Analysis for Proton Environments

In the ¹H NMR spectrum of this compound, each unique proton or set of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration values provide detailed information about the electronic environment and connectivity of the protons.

Based on the structure of this compound, the following proton environments are expected:

A singlet for the methyl protons of the ester group (-OCH₃).

A multiplet for the methine proton adjacent to the bromine atom (CH-Br).

A multiplet for the methine proton attached to the hydroxyl group (CH-OH).

A doublet for the terminal methyl group protons (-CH₃).

Multiplets for the two sets of methylene (B1212753) protons (-CH₂-) in the hexanoate (B1226103) chain.

A broad singlet for the hydroxyl proton (-OH), which may exchange with deuterium (B1214612) in a D₂O shake experiment.

A detailed analysis of the coupling constants (J-values) between adjacent protons would further confirm the connectivity within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.7 | Singlet |

| -CH(OH) | ~3.8 - 4.2 | Multiplet |

| -CH(Br) | ~4.0 - 4.4 | Multiplet |

| -CH₂-CH(Br) | ~2.0 - 2.4 | Multiplet |

| -CH₂-C=O | ~2.3 - 2.6 | Multiplet |

| -CH(OH)-CH₃ | ~1.2 - 1.4 | Doublet |

| -OH | Variable | Broad Singlet |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~170 - 175 |

| -OCH₃ | ~50 - 55 |

| -CH(OH) | ~65 - 70 |

| -CH(Br) | ~50 - 60 |

| -CH₂-CH(Br) | ~30 - 40 |

| -CH₂-C=O | ~30 - 40 |

| -CH(OH)-CH₃ | ~20 - 25 |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For instance, correlations would be expected between the -CH(Br)- and its neighboring -CH₂- and -CH(OH)- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons (like the ester carbonyl) and for piecing together the entire molecular structure. For example, the -OCH₃ protons would show a correlation to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: Expected HRMS Data for this compound (C₇H₁₃BrO₃)

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M]⁺ | 224.0048 | 226.0028 |

| [M+H]⁺ | 225.0126 | 227.0106 |

| [M+Na]⁺ | 247.0046 | 249.0025 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart.

Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage adjacent to the bromine atom, with loss of Br or HBr.

Cleavage adjacent to the hydroxyl group, with loss of H₂O.

Alpha-cleavage adjacent to the carbonyl group.

The analysis of these fragmentation patterns allows for the confirmation of the positions of the bromo and hydroxy substituents along the hexanoate chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful combination allows for the effective separation of this compound from impurities and starting materials, while simultaneously providing information about its molecular weight and structure.

In a typical LC-MS analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) system would be utilized. The stationary phase would likely consist of a C18-functionalized silica (B1680970) gel, which is well-suited for the separation of moderately polar organic molecules. The mobile phase would typically be a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, would then separate the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the compound.

The purity of a sample of this compound can be assessed by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all observed peaks. Mixture analysis is also readily achievable, as different components will elute at different retention times and can be individually identified by their mass spectra.

Table 1: Illustrative LC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₇H₁₃BrO₃ |

| Molecular Weight | 225.08 g/mol |

| Retention Time (t_R) | Dependent on specific column and mobile phase conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ions (m/z) | Expected [M+H]⁺ at 225.01 and 227.01; Expected [M+Na]⁺ at 247.00 and 249.00 |

| Purity Assessment | Based on the relative peak area in the chromatogram |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, resulting in a unique spectrum of absorption bands.

The IR spectrum of this compound would be expected to exhibit several characteristic absorption peaks that correspond to its constituent functional groups: the hydroxyl group (-OH), the ester group (-COOCH₃), and the carbon-bromine bond (C-Br).

The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The ester carbonyl (C=O) group would produce a strong, sharp absorption peak around 1735 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1300-1000 cm⁻¹ region. Finally, the carbon-bromine (C-Br) stretching vibration is expected to be observed in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, a researcher can confirm the presence of these key functional groups and thus corroborate the structure of this compound.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Ester Carbonyl | C=O stretch | ~1735 (strong, sharp) |

| Ester C-O | C-O stretch | 1300 - 1000 |

| Alkyl C-H | C-H stretch | 3000 - 2850 |

| Carbon-Bromine | C-Br stretch | 600 - 500 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

This compound possesses two chiral centers at the C4 and C5 positions. This means that it can exist as a mixture of up to four stereoisomers: two pairs of enantiomers, which are diastereomers of each other. Chiral chromatography is a specialized form of column chromatography that is used to separate these stereoisomers. This separation is crucial for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample, which is of particular importance in asymmetric synthesis and for pharmaceutical applications where the biological activity of stereoisomers can differ significantly.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For a compound like this compound, both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) could potentially be employed.

In chiral HPLC, the CSP often consists of a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support), which is capable of forming transient diastereomeric complexes with the enantiomers of the analyte. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

Alternatively, chiral GC can be used, often after derivatization of the hydroxyl group to increase volatility. The CSP in a chiral GC column is typically a cyclodextrin (B1172386) derivative. As the stereoisomers travel through the column, they exhibit different interactions with the chiral stationary phase, resulting in their separation.

The detector, which could be a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer for GC, records the elution of each stereoisomer. The enantiomeric excess and diastereomeric ratio can then be calculated from the relative peak areas of the separated stereoisomers in the resulting chromatogram.

Table 3: General Parameters for Chiral Chromatographic Analysis of this compound Stereoisomers

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector | Information Obtained |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol mixture | UV or MS | Separation of all four stereoisomers, allowing for determination of enantiomeric excess and diastereomeric ratio. |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Helium or Hydrogen | FID or MS | Separation of the (potentially derivatized) stereoisomers to determine enantiomeric excess and diastereomeric ratio. |

Computational and Mechanistic Investigations of Methyl 4 Bromo 5 Hydroxyhexanoate

Quantum Chemical Calculations of Molecular Conformations and Electronic Properties

Quantum chemical calculations are instrumental in determining the stable three-dimensional arrangements (conformations) of a molecule and mapping its electronic landscape. For methyl 4-bromo-5-hydroxyhexanoate, these calculations reveal the preferred spatial orientations of its substituent groups and the distribution of electron density across the molecule.

The presence of two stereocenters at the C4 and C5 positions gives rise to four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). Each of these diastereomers possesses a unique set of stable conformations, primarily dictated by the steric hindrance between the bromine atom, the hydroxyl group, and the methyl ester group. The relative energies of these conformers can be calculated to identify the most stable, and therefore most abundant, forms at equilibrium.

The electronic properties, such as the distribution of atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through these calculations. The electronegative bromine and oxygen atoms are expected to lead to a significant polarization of the molecule, influencing its reactivity and intermolecular interactions.

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C7H13BrO3 |

| Molecular Weight | 225.08 g/mol |

| Exact Mass | 224.00481 Da |

| Topological Polar Surface Area | 46.5 Ų |

| Complexity | 159 |

The data in this table is based on computed properties. nih.gov

Reaction Mechanism Elucidation through Theoretical Modeling of Transformations

Theoretical modeling allows for the investigation of potential reaction pathways for this compound. A key transformation of interest is the intramolecular cyclization to form a lactone, a reaction common for γ- and δ-hydroxy esters. This process would involve the nucleophilic attack of the hydroxyl group on the ester carbonyl carbon, with the bromine atom potentially influencing the reaction rate and stereochemical outcome.

Computational modeling of this reaction would involve locating the transition state structure for the cyclization and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility. The influence of the bromine substituent on the electron density at the reaction centers can be analyzed to understand its electronic effect on the transition state.

Molecular Dynamics Simulations for Conformational and Solvent Interaction Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations of this compound in various solvents can reveal how the solvent molecules influence its conformational preferences.

In a polar solvent like water, the hydrophilic hydroxyl and ester groups will engage in hydrogen bonding, while the more hydrophobic alkyl chain and bromine atom will tend to be shielded from the solvent. These interactions can stabilize certain conformations over others. By analyzing the trajectory of the molecule during the simulation, the flexibility of the carbon backbone and the rotational freedom of the substituent groups can be quantified.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

For a series of related bromo-hydroxy esters, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate of cyclization or the susceptibility to nucleophilic substitution. The model would use calculated molecular descriptors, such as steric parameters (e.g., molecular volume) and electronic parameters (e.g., atomic charges, dipole moment), as independent variables. The development of such a model would enable the prediction of reactivity for new, unsynthesized analogs, thereby guiding future experimental work.

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-5-hydroxyhexanoate, and what factors influence the choice of reagents and conditions?

- Methodological Answer : Synthesis typically involves bromination and esterification steps. For bromination, electrophilic substitution using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) is common. Esterification may employ methanol under acidic conditions (e.g., H₂SO₄). Key factors include:

- Regioselectivity : Steric and electronic effects dictate bromine placement.

- Reagent compatibility : LiAlH₄ or Pd/C may be used for selective reductions without ester cleavage .

- Temperature control : Excess heat can lead to side reactions like ester hydrolysis or over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for the methyl ester (δ ~3.7 ppm), hydroxyl proton (δ ~5-6 ppm, broad), and brominated CH₂ groups (δ ~3.5-4.5 ppm).

- ¹³C NMR : Signals for ester carbonyl (δ ~170 ppm) and brominated carbons (δ ~30-40 ppm).

- IR : Strong absorption for ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) and fragmentation patterns confirm the bromine isotope signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic approaches include:

- Kinetic Studies : Monitor intermediate formation via in-situ techniques (e.g., FTIR or HPLC).

- Catalyst Screening : Compare FeBr₃ vs. AlBr₃ for bromination efficiency. FeBr₃ may favor electrophilic substitution, while AlBr₃ could promote ester cleavage.

- Byproduct Analysis : Use GC-MS to identify undesired products (e.g., di-brominated analogs or hydrolysis products) .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound, and how do they compare?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density distribution to predict bromine’s electrophilic sites. The B3LYP functional with a 6-31G* basis set is widely used .

- Molecular Dynamics (MD) : Simulates solvation effects on reactivity, critical for optimizing solvent choices (e.g., THF vs. DCM).

- Comparison : DFT excels in static electronic analysis, while MD captures dynamic behavior but requires higher computational resources .

Q. In crystallographic studies of this compound, what challenges arise during refinement, and how can SHELXL be utilized to address them?

- Methodological Answer : Challenges include:

- Disorder in Bromine Positions : Use SHELXL’s PART instruction to model alternative positions.

- Hydrogen Bonding Networks : Refine hydroxyl hydrogens using restraints (HFIX command) based on geometric constraints.

- Thermal Motion Anisotropy : Apply ADPs (anisotropic displacement parameters) for heavy atoms (Br, O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.